molecular formula C10H10Cl3NO B5829541 N-(2,4,5-trichlorophenyl)butanamide

N-(2,4,5-trichlorophenyl)butanamide

Cat. No.: B5829541
M. Wt: 266.5 g/mol
InChI Key: UONFIDIKYZGFFW-UHFFFAOYSA-N
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Description

N-(2,4,5-trichlorophenyl)butanamide is an organic compound with the molecular formula C 10 H 10 Cl 3 NO and a molecular weight of 266.55 g/mol . It is identified by the CAS Number 349476-98-8 . The compound serves as a valuable synthetic building block in organic and medicinal chemistry research. Its structure, featuring a 2,4,5-trichloroaniline moiety, is of significant interest in the development of novel heterocyclic compounds. For instance, derivatives of 2,4,5-trichlorophenyl hydrazine have been utilized as precursors in the synthesis of pyrazole-based molecules, which are then evaluated for potential anti-cancer properties through docking studies . This highlights the utility of the 2,4,5-trichlorophenyl group in constructing pharmacophores for biological screening. Researchers value this compound for exploring structure-activity relationships and developing new chemical entities. It is critical to handle this compound with care. While specific toxicity data for this compound is not available, related chlorinated compounds have been associated with health hazards, underscoring the need for proper safety protocols . This product is intended for research purposes only in a laboratory setting and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2,4,5-trichlorophenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl3NO/c1-2-3-10(15)14-9-5-7(12)6(11)4-8(9)13/h4-5H,2-3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONFIDIKYZGFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4,5-trichlorophenyl)butanamide typically involves the reaction of 2,4,5-trichloroaniline with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2,4,5-trichlorophenyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines or alcohols.

    Substitution: Hydroxylated, aminated, or alkylated derivatives.

Scientific Research Applications

Chemistry: N-(2,4,5-trichlorophenyl)butanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the development of bioactive molecules for pharmaceutical applications.

Medicine: this compound derivatives are explored for their potential therapeutic effects. Research is ongoing to investigate their efficacy in treating various diseases and conditions.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its unique chemical properties make it suitable for various applications in manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2,4,5-trichlorophenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Analogous Compounds

Structural Analogues with Varying Acyl Chains

a) N-(2,4,5-Trichlorophenyl)acetamide
  • Structure: Features an acetyl (C₂H₅NO) group instead of butanamide.
  • Synthesis : Likely prepared via acetylation of 2,4,5-trichloroaniline, analogous to methods in (e.g., butyryl chloride reacting with amines) .
  • Properties :
    • Shorter acyl chain reduces lipophilicity compared to butanamide.
    • Expected higher melting point due to stronger intermolecular forces (acetamide derivatives often exhibit higher m.p. than longer-chain analogues) .
b) Sulfonamide Derivatives with Aliphatic Chains ()

Compounds like (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a) share the butanamide group but differ in substitution:

  • Key differences :
    • Sulfamoyl and tetrahydrofuran substituents enhance polarity.
    • Melting points decrease with longer acyl chains (e.g., 5a: 180–182°C; 5d: 143–144°C) .
  • Implications for N-(2,4,5-Trichlorophenyl)butanamide :
    • Likely lower m.p. than acetamide analogues but higher than pentanamide/heptanamide derivatives.
    • Increased hydrophobicity may enhance membrane permeability in biological systems.

Substitution Pattern Variants

a) 2,4,6-Trichlorophenyl Analogues
  • Example: 2,4,6-Tetrachlorophenol ().
  • Impact of substitution :
    • 2,4,5-Trichloro isomers may exhibit distinct electronic effects compared to 2,4,6-substituted compounds.
    • Environmental persistence is common in chlorinated aromatics, but degradation rates vary with substitution .

Functional Group Analogues

a) 3-Chloro-N-phenyl-phthalimide ()
  • Structure : Phthalimide core with chloro and phenyl groups.
  • Applications: Monomer for polyimide synthesis, requiring high purity .
  • Contrast with butanamide :
    • Rigid phthalimide structure vs. flexible aliphatic chain in butanamide.
    • Different reactivity in polymerization processes.

Key Findings

Acyl Chain Length :

  • Longer chains (e.g., butanamide vs. acetamide) reduce melting points and increase lipophilicity, impacting solubility and bioactivity .

Substitution Effects: 2,4,5-Trichloro substitution likely enhances environmental persistence compared to non-chlorinated analogues .

Synthetic Routes :

  • Amide formation via acyl chlorides is a common method, as seen in and inferred for this compound .

Q & A

Q. What are the recommended laboratory synthesis methods for N-(2,4,5-trichlorophenyl)butanamide?

The compound can be synthesized by reacting 2,4,5-trichloroaniline with butanoyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl. The reaction proceeds at 0–5°C for 4 hours, followed by room-temperature stirring. Purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Yield optimization requires strict moisture control and stoichiometric excess (1.2:1) of butanoyl chloride .

Q. How should researchers characterize the structural integrity of this compound?

Use FT-IR to confirm the amide C=O stretch (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹). ¹H NMR should display butanamide chain protons (δ 0.9–1.6 ppm for CH₃ and CH₂ groups) and aromatic protons (δ 7.2–7.8 ppm for the trichlorophenyl ring). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (C₁₀H₁₀Cl₃NO, [M+H]⁺ calc. 274.9704). X-ray crystallography may resolve steric effects from the trichlorophenyl group .

Q. What are the thermal degradation profiles of this compound?

Thermogravimetric analysis (TGA) under nitrogen reveals two-stage degradation: initial decomposition of the butanamide chain (180–220°C, 40% mass loss) followed by aromatic ring breakdown (>350°C). Differential scanning calorimetry (DSC) shows a melting endotherm at 128–132°C. These align with chlorinated aromatic amides, requiring thermal stability assessments for applications in polymer matrices .

Q. What safety protocols are essential for handling this compound?

Use NIOSH-approved respirators for organic vapors and nitrile gloves. Store in secondary containment with inert gas (N₂) to prevent hydrolysis. Emergency procedures must address skin absorption risks (rodent LD₅₀ >2000 mg/kg), requiring immediate decontamination with PEG-400/water (7:3). Monitor airborne particulates via OSHA Method PV2120 .

Advanced Research Questions

Q. How does the trichlorophenyl group influence copolymerization kinetics with acrylic monomers?

In emulsion polymerization with butyl acrylate (BA), the electron-withdrawing trichlorophenyl group reduces propagation rates by 15–20% due to steric hindrance. Optimize monomer feed ratios (5–15% w/w butanamide) and use potassium persulfate initiator (1% w/w) at 70–80°C. Monitor conversion via gravimetry and confirm copolymer structure using ¹³C NMR (amide carbonyl at ~170 ppm) .

Q. What mechanistic insights explain enhanced bioactivity in butanamide copolymers versus monomers?

Copolymerization increases hydrophobicity (contact angle >90°), enhancing membrane disruption in Gram-positive bacteria. Atomic force microscopy (AFM) shows 3.8× greater cell wall deformation in Staphylococcus aureus for copolymers (15% butanamide content). Synchrotron FT-IR microspectroscopy confirms β-sheet protein binding, correlating with MIC values of 8–16 µg/mL .

Q. How can computational models resolve contradictions in antifungal activity across analogs?

Perform comparative molecular field analysis (CoMFA) to map steric/electronic differences. For Botrytis cinerea inhibition discrepancies, validate via time-kill assays under OECD guidelines (25°C, 70% humidity). Molecular dynamics simulations reveal that para-chloro substitution on phenyl groups increases binding affinity (ΔG = -9.2 kcal/mol) to fungal cytochrome P450 enzymes .

Q. What strategies optimize collision cross-section (CCS) predictions for mass spectrometry studies?

Use density functional theory (DFT) at B3LYP/6-311G** to optimize geometry, followed by trajectory method calculations (MOBCAL). Account for electron-withdrawing effects of -Cl groups on charge distribution. Experimental validation with ion mobility spectrometry should achieve <5% error tolerance. CCS values typically range 180–190 Ų for [M+H]⁺ ions .

Q. How does the trichlorophenyl group affect amide bond reactivity in nucleophilic substitutions?

Hammett σ constants indicate -Cl groups increase carbonyl carbon electrophilicity by 18–22%, accelerating aminolysis rates. Kinetic studies (in situ FT-IR) show second-order rate constants increase 3.5× versus non-chlorinated analogs. Adjust stoichiometry to 1:1.2 (amide:nucleophile) and use DMF as a polar aprotic solvent for optimal yields .

Q. What chromatographic methods separate butanamide derivatives from complex mixtures?

Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with acetonitrile/water (65:35 v/v) at 1 mL/min achieves baseline resolution (R > 2.0) from chloroaniline byproducts. For preparative scale, flash chromatography (ethyl acetate/hexane, 3:7) yields >95% purity. LC-MS/MS in MRM mode (m/z 275→214) enhances detection sensitivity in biological matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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